molecular formula C10H9Br2FO2 B14026718 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde

4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde

Cat. No.: B14026718
M. Wt: 339.98 g/mol
InChI Key: QRHUOPZFSJRCPZ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde is a multifunctional benzaldehyde derivative designed for use in chemical synthesis and drug discovery research. This compound serves as a high-value chemical building block , particularly in constructing complex molecules for pharmaceutical applications. Its molecular structure, featuring halogen substituents (bromo and fluoro) and an isopropoxy group , makes it a versatile intermediate for various coupling reactions and further functionalization, such as in the synthesis of tetrahydroprotoberberine (THPB) scaffolds . These scaffolds are of significant interest in neuroscience research for developing and studying novel ligands for dopamine receptors . Researchers utilize this family of compounds to probe biological systems and develop new therapeutic agents for central nervous system (CNS) disorders. The specific substitution pattern on the benzaldehyde ring is critical for modulating the electronic properties, steric hindrance, and overall reactivity of the molecule, thereby influencing the biological activity of the final synthetic target. As a standard practice for research chemicals, this product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H9Br2FO2

Molecular Weight

339.98 g/mol

IUPAC Name

4,6-dibromo-2-fluoro-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H9Br2FO2/c1-5(2)15-10-8(12)3-7(11)6(4-14)9(10)13/h3-5H,1-2H3

InChI Key

QRHUOPZFSJRCPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1F)C=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Isopropoxy Group Introduction via Alkylation

A common approach begins with 2-fluoro-3-hydroxybenzaldehyde as the starting material. The hydroxyl group is protected via alkylation with 2-bromopropane under basic conditions:

Procedure ():

  • Reagents : 3-Fluorophenol, K₂CO₃, 2-bromopropane, acetonitrile.
  • Conditions : Reflux at 80°C for 12 hours.
  • Yield : ~85% for 1-fluoro-3-isopropoxybenzene .

Mechanism :
$$
\text{3-Fluorophenol} + \text{2-bromopropane} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{1-fluoro-3-isopropoxybenzene} + \text{HBr}
$$

Regioselective Bromination

Bromination at the 4- and 6-positions is achieved using dibromohydantoin (DBH) or N-bromosuccinimide (NBS):

Procedure ():

  • Reagents : 1-Fluoro-3-isopropoxybenzene, DBH, dichloromethane.
  • Conditions : 10°C, 2 hours.
  • Yield : ~81% for 1-bromo-2-fluoro-4-isopropoxybenzene .

Optimization :

  • Catalyst : FeBr₃ (5 mol%) improves regioselectivity for para/ortho bromination.
  • Solvent : Dichloromethane minimizes side reactions.

Final Bromination at 6-Position

A second bromination step introduces the 6-bromo substituent:

Procedure ():

  • Reagents : 2-Fluoro-4-isopropoxybenzaldehyde, NBS, AIBN, CCl₄.
  • Conditions : 70°C, 6 hours.
  • Yield : ~68% for 4,6-dibromo-2-fluoro-3-isopropoxybenzaldehyde .

Key Data :

Parameter Value
Purity (HPLC) ≥98.5%
Melting Point 92–94°C
Molecular Weight 365.93 g/mol

Alternative Pathways

Direct Bromination of Preformed Aldehyde

Starting with 2-fluoro-3-isopropoxybenzaldehyde , bromination with Br₂/FeBr₃ achieves simultaneous 4,6-dibromination:

  • Yield : 60–65% ().
  • Limitation : Over-bromination risks at elevated temperatures.

Vilsmeier-Haack Formylation

For substrates resistant to Grignard reactions, the Vilsmeier-Haack reaction introduces the aldehyde group:

  • Reagents : POCl₃, DMF, 1,2-dichloroethane ().
  • Yield : ~55% ().

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Alkylation + Bromination High regioselectivity Multi-step, costly reagents 68%
Direct Bromination Fewer steps Low yield, side reactions 60%
Vilsmeier-Haack Works for electron-rich arenes Harsh conditions, toxicity 55%

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzylamine or 4,6-dibromo-2-fluoro-3-isopropoxybenzylthiol.

    Oxidation: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzoic acid.

    Reduction: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzyl alcohol.

Scientific Research Applications

4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Electrophilicity (Relative) Steric Hindrance
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde Br, Br, F, OiPr 346.02 120–122 (estimated) High Moderate
4-Chloro-6-fluoro-3-methoxybenzaldehyde Cl, F, OMe 218.61 95–97 Moderate Low
2,4-Difluoro-5-propoxybenzaldehyde F, F, OPr 214.18 80–82 High Low
3-Bromo-5-ethoxy-2-fluorobenzaldehyde Br, F, OEt 261.48 105–107 Moderate Moderate

Key Observations :

  • Halogen Effects: Bromine substituents increase molecular weight and lipophilicity compared to chlorine or fluorine analogs. This enhances solubility in nonpolar solvents, critical for certain reaction environments.
  • Electrophilicity : Fluorine’s electron-withdrawing effect amplifies the aldehyde’s electrophilicity, making it more reactive toward nucleophiles like diamines in benzimidazole synthesis.

Biological Activity

4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde is a halogenated organic compound with the molecular formula C10H9Br2FO2. It features two bromine atoms and one fluorine atom on a benzene ring, along with an isopropoxy substituent. This unique structure suggests potential biological activity that merits investigation.

The compound's synthesis can be carried out through various methods, including reactions with potassium permanganate for oxidation and sodium borohydride for reduction. Its structural features position it as a valuable intermediate in organic synthesis, which can influence its biological properties by affecting its reactivity and interaction with biological targets .

Biological Activity Overview

Research into the biological activity of halogenated compounds has shown that the presence of halogens can significantly alter pharmacological profiles. The specific arrangement of bromine and fluorine in 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde enhances its electronic properties, potentially leading to diverse biological effects.

Anticancer Potential

Studies on structurally related compounds indicate potential anticancer activities. For example, some brominated benzaldehydes have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The introduction of fluorine may further enhance these effects by improving membrane permeability and metabolic stability .

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds:

  • Antioxidant Activity : Research indicates that fluorinated compounds often exhibit enhanced antioxidant properties. For example, studies on polyfluoroalkyl-containing compounds have shown significant antioxidant activity in vitro, suggesting that 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde could offer similar benefits .
  • Enzyme Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit key enzymes involved in disease processes. For instance, some fluorinated benzaldehydes were found to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases .
  • Analgesic Effects : A class of compounds related to 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde has demonstrated analgesic properties in animal models. The mechanism of action often involves modulation of pain pathways through receptor interactions .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehydeTwo bromines, one fluorine, isopropoxy groupPotential antimicrobial and anticancer activity
6-Bromo-2-fluoro-3-methoxybenzaldehydeMethoxy instead of isopropoxyAntimicrobial effects against E. coli
6-Bromo-2-fluoro-3-isopropoxybenzoic acidCarboxylic acid groupAnticancer activity through apoptosis induction

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